(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
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Overview
Description
(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a chiral organic compound with the molecular formula C11H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-6-nitro-5,6,7,8-tetrahydronaphthalen-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro precursor using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under mild reaction conditions. The process typically involves the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, to facilitate the reduction reaction.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
- (S)-(6-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
- (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol
Uniqueness
(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(6S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol |
InChI |
InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m0/s1 |
InChI Key |
MCZDRSDRUYHKCH-JTQLQIEISA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC=C2CO |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=C2CO |
Origin of Product |
United States |
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